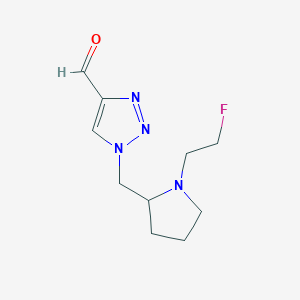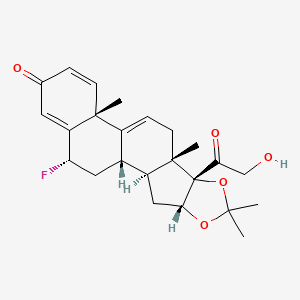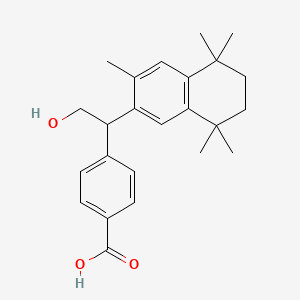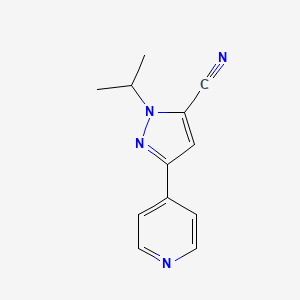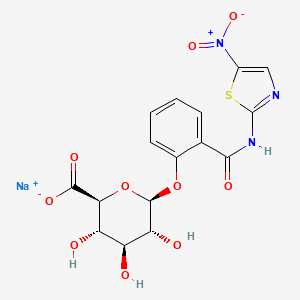
Tizoxanide Glucuronide Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tizoxanide Glucuronide Sodium Salt is a metabolite of tizoxanide, which is itself a derivative of the broad-spectrum antiparasitic agent nitazoxanide. This compound is formed through the glucuronidation of tizoxanide, a process catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase . The molecular formula of this compound is C16H14N3O10S.Na, and it has a molecular weight of 463.35 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. Tizoxanide is first obtained through the hydrolysis of nitazoxanide using aqueous hydrochloric acid at 50°C . The resulting tizoxanide is then subjected to glucuronidation, typically using uridine diphosphate-glucuronic acid as the glucuronide donor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled hydrolysis of nitazoxanide followed by enzymatic glucuronidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This compound can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Glucuronidation: Uridine diphosphate-glucuronic acid, uridine diphosphate-glucuronosyltransferase enzyme.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide.
Major Products Formed
Glucuronidation: this compound.
Hydrolysis: Tizoxanide.
科学研究应用
Tizoxanide Glucuronide Sodium Salt has several applications in scientific research:
作用机制
Tizoxanide Glucuronide Sodium Salt exerts its effects primarily through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, disrupting the energy metabolism in anaerobic microbes . This inhibition leads to the accumulation of toxic metabolites within the microbial cells, ultimately causing cell death .
相似化合物的比较
Similar Compounds
Tizoxanide: The parent compound of Tizoxanide Glucuronide Sodium Salt, formed through the hydrolysis of nitazoxanide.
Nitazoxanide: The precursor to tizoxanide, a broad-spectrum antiparasitic agent.
Uniqueness
This compound is unique due to its role as a metabolite of tizoxanide and its specific mechanism of action involving the PFOR cycle. Unlike its parent compounds, it is primarily studied for its metabolic and pharmacokinetic properties .
属性
分子式 |
C16H14N3NaO10S |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1 |
InChI 键 |
HJXNHPDNJXKILF-MFUMLHGQSA-M |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
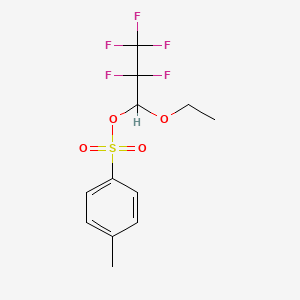
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
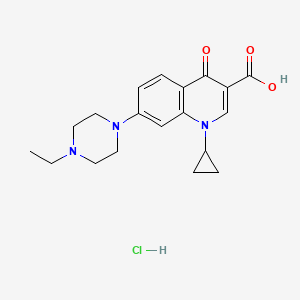
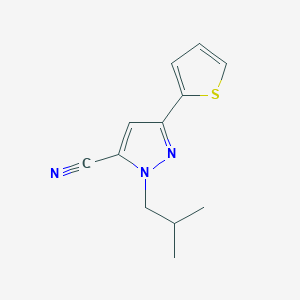
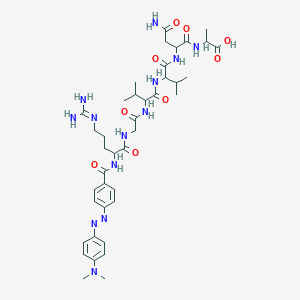
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
